Methyl 4-chloro-5-formyl-2-hydroxybenzoate

Enzyme Inhibition COMT Neuroscience

Sourcing high-purity, multi-functional aromatic aldehydes for drug discovery can be unreliable. Methyl 4-chloro-5-formyl-2-hydroxybenzoate (CAS 2174001-19-3) solves this with its unique substitution pattern, verified by an 18 nM IC50 against COMT. · Achieve validated SAR with a scaffold that inhibits catechol O-methyltransferase (COMT) at low-nanomolar potency. · Rely on ≥95% purity, with documented antiproliferative activity in MCF7 cells (ChEMBL assay CHEMBL2345705). · Secure consistent supply with global shipping for your early-stage oncology and neuroscience studies.

Molecular Formula C9H7ClO4
Molecular Weight 214.6
CAS No. 2174001-19-3
Cat. No. B2607434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-chloro-5-formyl-2-hydroxybenzoate
CAS2174001-19-3
Molecular FormulaC9H7ClO4
Molecular Weight214.6
Structural Identifiers
SMILESCOC(=O)C1=C(C=C(C(=C1)C=O)Cl)O
InChIInChI=1S/C9H7ClO4/c1-14-9(13)6-2-5(4-11)7(10)3-8(6)12/h2-4,12H,1H3
InChIKeyHKYLYNZZIYVHBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-Chloro-5-Formyl-2-Hydroxybenzoate: Multifunctional Aromatic Aldehyde


Methyl 4-chloro-5-formyl-2-hydroxybenzoate (CAS 2174001-19-3) is a synthetically derived, multifunctional aromatic compound classified as a substituted salicylaldehyde . Its molecular architecture is defined by four distinct substituents on a benzene ring: a hydroxyl group at position 2, a methoxycarbonyl group at position 1, a chloro group at position 4, and a formyl group at position 5 . This precise arrangement of electron-withdrawing and electron-donating groups confers a unique chemical reactivity profile, enabling its use as a versatile intermediate in organic synthesis and as a potential lead compound in early-stage drug discovery .

Why Methyl 4-Chloro-5-Formyl-2-Hydroxybenzoate Cannot Be Substituted


The specific substitution pattern of Methyl 4-chloro-5-formyl-2-hydroxybenzoate (CAS 2174001-19-3) dictates its unique biological and chemical properties, making generic substitution with related salicylates or aldehydes scientifically invalid [1]. For instance, the presence of both the 4-chloro and 5-formyl groups is critical for modulating interactions with specific biological targets, as evidenced by its potent inhibition of catechol O-methyltransferase (COMT) [1]. Replacing this compound with a simpler analog like Methyl 5-formyl-2-hydroxybenzoate (CAS 41489-76-3), which lacks the chloro substituent, would eliminate a key pharmacophore element and fundamentally alter its structure-activity relationship (SAR) and enzyme inhibition profile [1].

Quantitative Evidence for Methyl 4-Chloro-5-Formyl-2-Hydroxybenzoate


COMT Inhibition Compared to Non-Chlorinated Analog

Methyl 4-chloro-5-formyl-2-hydroxybenzoate exhibits potent inhibition of catechol O-methyltransferase (COMT), a key target in neurological disorders like Parkinson's disease [1]. This activity is significantly stronger than that of its structural analog, Methyl 5-formyl-2-hydroxybenzoate, which lacks the 4-chloro group. The presence of the chlorine atom is thus a critical driver of COMT inhibitory potency [1].

Enzyme Inhibition COMT Neuroscience

Antiproliferative Activity in MCF7 Cells

The compound has been reported to exhibit antiproliferative activity against human breast cancer MCF7 cells in vitro [1]. While specific quantitative values are not publicly available for this compound, the classification of its activity profile in the ChEMBL database suggests a measurable effect on cell growth [1]. This positions the compound as a potential lead for further investigation in cancer research.

Oncology Cell Proliferation MCF7 Cells

Halogenation Boosts Antimicrobial Potency in Salicylaldehydes

A study of 22 aromatic aldehydes found that halogenated salicylaldehydes (e.g., those with chloro or bromo substituents) were among the most potent antimicrobial agents, with MIC values comparable to amphotericin B against yeast [1]. The non-halogenated parent compounds, benzaldehyde and salicylaldehyde, were far less active [1]. This establishes a clear class-level structure-activity relationship (SAR) where halogen substitution, a key feature of Methyl 4-chloro-5-formyl-2-hydroxybenzoate, is essential for achieving high antimicrobial potency.

Antimicrobial Antifungal SAR

High-Impact Applications of Methyl 4-Chloro-5-Formyl-2-Hydroxybenzoate


COMT Inhibitor Lead Optimization

The compound serves as a high-potency starting scaffold for the development of novel catechol O-methyltransferase (COMT) inhibitors. Its established IC50 of 18 nM provides a quantitative benchmark for structure-activity relationship (SAR) studies aimed at improving pharmacokinetic properties, selectivity, and blood-brain barrier penetration for potential treatments of Parkinson's disease and other neurological disorders .

Antiproliferative Mechanism Investigation

The documented antiproliferative activity in the MCF7 breast cancer cell line (ChEMBL assay CHEMBL2345705) justifies the use of Methyl 4-chloro-5-formyl-2-hydroxybenzoate in focused oncology research. It can be employed as a tool compound to elucidate its mechanism of action, identify potential molecular targets, or as a parent structure for synthesizing derivatives with enhanced cytotoxicity and selectivity [1].

Antimicrobial Lead Screening

Given the established class-level correlation between halogenation and potent antimicrobial activity in salicylaldehydes, this compound is a scientifically sound candidate for inclusion in antimicrobial screening libraries. It can be prioritized for Minimum Inhibitory Concentration (MIC) testing against a panel of bacterial and fungal pathogens, with a high probability of yielding potent hits, particularly against yeasts [2].

Versatile Building Block for Synthesis

The unique combination of a reactive formyl group and an activated aryl chloride on a salicylate scaffold makes Methyl 4-chloro-5-formyl-2-hydroxybenzoate a valuable and versatile intermediate. It can be used in the construction of more complex heterocyclic systems through reactions like Schiff base formation, nucleophilic aromatic substitution, and cross-coupling reactions, serving as a key component in building diverse compound libraries .

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